Exserohilone -

Exserohilone

Catalog Number: EVT-1538775
CAS Number:
Molecular Formula: C20H22N2O6S2
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Exserohilone is a member of indoles.
Source

Exserohilone is primarily isolated from Exserohilum rostratum, a marine-derived fungus known for producing various bioactive compounds. The synthesis of exserohilone can also be achieved through strategic synthetic methods that utilize common precursors derived from natural sources.

Classification

Chemically, exserohilone is classified under thiodiketopiperazines, which are characterized by their diketopiperazine core structure. These compounds are notable for their diverse biological activities, including antifungal, antibacterial, and cytotoxic properties.

Synthesis Analysis

Methods

The synthesis of exserohilone has been approached through several methods, primarily focusing on stereoselective synthesis from common precursors. One notable method involves the use of a key intermediate constructed via a highly diastereoselective cycloaddition reaction between a ketene and an enecarbamate derived from L-pyroglutamic acid. This intermediate serves as a foundation for further reactions leading to the formation of the exserohilone structure.

Technical Details

The synthetic pathway typically includes:

  • Cycloaddition: A [2+2] cycloaddition reaction to form the initial building block.
  • Ring Closure: Ring-closing metathesis to create the bicyclic structure.
  • Functionalization: Subsequent reactions to introduce necessary functional groups and finalize the structure.

This multi-step process exemplifies the complexity involved in synthesizing naturally occurring mycotoxins like exserohilone.

Molecular Structure Analysis

Structure

Exserohilone's molecular structure features a diketopiperazine core with specific substituents that contribute to its biological activity. The precise arrangement of atoms within this structure is crucial for its interaction with biological targets.

Data

The molecular formula of exserohilone is C₁₃H₁₅N₃O₄S, with a molecular weight of approximately 301.34 g/mol. The structural analysis reveals various functional groups that play roles in its reactivity and biological interactions.

Chemical Reactions Analysis

Reactions

Exserohilone undergoes various chemical reactions typical of thiodiketopiperazines, including:

  • Nucleophilic Substitution: Interactions with nucleophiles can lead to modifications of the core structure.
  • Redox Reactions: The presence of sulfur in its structure allows for redox chemistry that can alter its biological activity.

Technical Details

These reactions are often studied to understand how modifications can enhance or diminish the compound's cytotoxic effects, providing insights into potential therapeutic applications.

Mechanism of Action

Process

The mechanism by which exserohilone exerts its biological effects involves interaction with cellular targets, potentially leading to disruption of cellular processes such as protein synthesis or cell division.

Data

Research indicates that exserohilone may induce apoptosis in certain cell lines, highlighting its potential as an anticancer agent. The exact pathways involved are still under investigation but may involve signaling cascades related to oxidative stress and cellular damage.

Physical and Chemical Properties Analysis

Physical Properties

Exserohilone typically appears as a solid at room temperature with specific melting and boiling points that vary based on purity and crystallization conditions.

Chemical Properties

  • Solubility: Exserohilone exhibits solubility in organic solvents, which is important for its extraction and purification.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.

Relevant analyses include spectroscopic methods (NMR, MS) that confirm the identity and purity of synthesized exserohilone samples.

Applications

Scientific Uses

Exserohilone has potential applications in various fields:

  • Pharmacology: Its cytotoxic properties make it a candidate for further development as an anticancer drug.
  • Plant Pathology: Understanding how this mycotoxin affects plant systems can inform agricultural practices and management strategies against fungal pathogens.
  • Biochemistry: It serves as a model compound for studying thiodiketopiperazine structures and their interactions within biological systems.

Research continues to explore these applications, aiming to harness the unique properties of exserohilone for therapeutic and agricultural advancements.

Taxonomic Classification and Genomic Characterization of Exserohilum turcicum

Phylogenetic Position Within Pleosporaceae Family

Exserohilum turcicum (teleomorph: Setosphaeria turcica) is a dematiaceous filamentous fungus taxonomically situated within the family Pleosporaceae (order Pleosporales, class Dothideomycetes). This family represents one of the most speciose lineages of bitunicate ascomycetes, characterized by melanized pseudoparaphysate ascomata, fissitunicate asci, and phragmosporous or muriform ascospores [1] [6]. Molecular phylogenetic analyses using multi-locus markers (ITS, LSU, tef1, rbp2, gapdh) consistently place E. turcicum in a monophyletic clade with genera Bipolaris and Drechslera, sharing the defining morphological feature of distinctly protruding hila (truncate hilum) on conidia [1] [3]. The genus Exserohilum was circumscribed in 1974 to segregate species from Bipolaris based on this protruding hilum morphology, with E. turcicum designated as the type species [1].

E. turcicum exhibits typical pleosporalean anamorphic features: poroconidial development on sympodially proliferating conidiophores, producing straight or curved, ellipsoidal to fusiform conidia (5–20 × 20–100 μm) with 3–13 transverse septa. Colonies appear grey to blackish-brown with suede-like to floccose texture and olivaceous-black reverse [1] [5]. While primarily recognized as a plant pathogen, three Exserohilum species (E. rostratum, E. longirostratum, E. mcginnisii) are documented human pathogens causing sinusitis and keratitis, primarily in tropical regions [1] [8].

Table 1: Taxonomic Classification of Exserohilum turcicum

RankClassification
KingdomFungi
DivisionAscomycota
ClassDothideomycetes
OrderPleosporales
FamilyPleosporaceae
GenusExserohilum
SpeciesE. turcicum
TeleomorphSetosphaeria turcica

Comparative Genomic Analysis With Related Bipolaris and Drechslera Species

Recent whole-genome sequencing of host-specific strains of E. turcicum (maize-pathogenic: 44 Mb, sorghum-pathogenic: 45 Mb) reveals a genome organization typical of pleosporalean fungi, characterized by high repeat content and compartmentalized gene distribution [2]. The assemblies exhibit high completeness, with 98% of Benchmarking Universal Single-Copy Orthologs (BUSCO) detected, and predict 11,762–12,029 protein-coding genes [2]. Comparative genomics with Bipolaris oryzae (brown spot pathogen of rice) and Drechslera tritici-repentis (tan spot pathogen of wheat) highlights both conserved and divergent genomic features:

  • Structural Variations: Whole-genome alignments identify 10 large-scale inversions and 3 translocations between maize- and sorghum-specific E. turcicum strains. Similar structural plasticity is observed when compared to B. oryzae, suggesting chromosomal rearrangements contribute to host adaptation [2] [7].
  • Secondary Metabolism (SM) Gene Clusters: E. turcicum possesses a reduced repertoire of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) genes compared to Bipolaris species. Only 15 PKS and 8 NRPS genes were annotated in E. turcicum versus 24 PKS and 14 NRPS genes in B. oryzae. This reduction may reflect niche-specific metabolic requirements [2] [7].
  • Synteny and Homology: Despite structural variations, core gene synteny is largely conserved between Exserohilum and Bipolaris. However, E. turcicum shows significant lineage-specific gene expansions, particularly in effector-like secreted proteins and carbohydrate-active enzymes (CAZymes) families GH18 (chitinases) and GH7 (cellobiohydrolases), potentially enhancing plant cell wall degradation [2].
  • Phylogenomic Relatedness: Nucleotide diversity (π) within E. turcicum populations (e.g., Nigeria: π ≈ 1.9x10⁻⁴) is lower than that observed in B. oryzae (π ≈ 4.8x10⁻⁴ in Burkina Faso). Random Amplified Polymorphic DNA (RAPD) analyses confirm closer genetic affinity between Exserohilum and Bipolaris than to Drechslera [4] [5] [7].

Table 2: Comparative Genomic Features of Pleosporaceae Pathogens

FeatureE. turcicumB. oryzaeD. tritici-repentis
Genome Size (Mb)44-45~36~35
Predicted Genes11,762-12,029~12,500~11,800
BUSCO Completeness98%97%96%
PKS Gene Clusters152420
NRPS Gene Clusters81410
Nucleotide Diversity (π)1.9x10⁻⁴4.8x10⁻⁴3.2x10⁻⁴
Secreted Effector Candidates~350~450~400

Virulence-Associated Gene Clusters in E. turcicum Genomes

Transcriptomic and functional annotations of E. turcicum genomes reveal several gene clusters implicated in virulence, particularly during the biotrophic-necrotrophic transition [2] [5]:

  • Effector Genes: In planta RNA-seq (10 days post-inoculation) identifies 78 significantly upregulated effector candidates. Key families include:
  • Ecp6 (Avr4) Homologs: LysM-domain effectors implicated in chitin-binding to evade host chitin-triggered immunity. E. turcicum encodes three Ecp6-like genes showing strong induction during early infection [2] [5].
  • SIX (Secreted in Xylem) Homologs: E. turcicum possesses SIX13-like and SIX5-like effectors. SIX13-like expression peaks during biotrophy, while SIX5-like facilitates effector translocation during necrotrophy. Population studies in Nigeria show variable presence of these effectors (78% express SIX13-like, 65% SIX5-like, 82% Ecp6), suggesting adaptive evolution [5].
  • Host-Specificity Determinants: Comparative genomics identifies 12 candidate host-specificity genes unique to maize-pathogenic strains versus sorghum-pathogenic strains. These include small secreted cysteine-rich proteins (SCRPs) and enzymes involved in secondary metabolite biosynthesis. Three genes reside within inversion breakpoints, linking structural variation to functional divergence [2].
  • Toxin Biosynthesis Clusters: While E. turcicum lacks canonical host-selective toxins like those in Bipolaris, it encodes a diterpene synthase cluster producing phytotoxic turcinalenes. This cluster is upregulated during necrotrophy and contributes to lesion expansion [2].
  • Cell Wall-Degrading Enzymes (CWDEs): E. turcicum genomes are enriched in pectin lyases (PL1, PL3) and β-1,4-glucanases (GH6, GH7). Co-expression networks show these CAZymes cluster with effectors like SIX5-like, suggesting coordinated deployment for tissue maceration and effector delivery [5] [7].
  • Redox Biology Systems: Genes encoding laccases, superoxide dismutases, and glutathione S-transferases are highly expressed during infection, likely counteracting host reactive oxygen species (ROS) bursts [2].

Table 3: Key Virulence-Associated Gene Families in E. turcicum

Gene CategoryRepresentative GenesFunction in VirulenceExpression Dynamics
EffectorsEcp6 (Avr4 homologs)Chitin sequestration; immune suppressionEarly biotrophy (6-24 HPI)
SIX13-likeUnknown; recognized by Ht resistance genesBiotrophic phase
SIX5-likeEffector translocation facilitatorBiotrophic-necrotrophic shift
Secondary MetabolitesDiterpene synthasesTurcinalene phytotoxin productionNecrotrophy (48+ HPI)
CWDEsPectin lyases (PL1, PL3)Pectin degradation; tissue macerationProgressive during infection
β-1,4-glucanases (GH6, GH7)Cellulose hydrolysisProgressive during infection
Redox EnzymesLaccases/SODsDetoxification of host ROSInduced throughout infection

HPI = Hours Post-Inoculation

The integration of genomic, transcriptomic, and population data provides a robust framework for understanding E. turcicum pathogenicity. Future functional validation of these candidate virulence genes will be crucial for developing targeted control strategies against Northern Corn Leaf Blight.

Compound Names Mentioned:

  • Exserohilone
  • Turcinalenes

Properties

Product Name

Exserohilone

IUPAC Name

(1S,4R,5R,9R,11S,14R,15R,19R)-5,15-dihydroxy-1,11-bis(methylsulfanyl)-3,13-diazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-6,16-diene-2,8,12,18-tetrone

Molecular Formula

C20H22N2O6S2

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C20H22N2O6S2/c1-29-19-7-9-11(23)3-5-13(25)15(9)21(19)18(28)20(30-2)8-10-12(24)4-6-14(26)16(10)22(20)17(19)27/h3-6,9-10,13-16,25-26H,7-8H2,1-2H3/t9-,10-,13+,14+,15+,16+,19-,20-/m0/s1

InChI Key

FWPMSYUTOOUASJ-GFIYPFTLSA-N

SMILES

CSC12CC3C(N1C(=O)C4(CC5C(N4C2=O)C(C=CC5=O)O)SC)C(C=CC3=O)O

Synonyms

exserohilone

Canonical SMILES

CSC12CC3C(N1C(=O)C4(CC5C(N4C2=O)C(C=CC5=O)O)SC)C(C=CC3=O)O

Isomeric SMILES

CS[C@]12C[C@@H]3[C@@H](N1C(=O)[C@]4(C[C@@H]5[C@@H](N4C2=O)[C@@H](C=CC5=O)O)SC)[C@@H](C=CC3=O)O

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